Cas no 1356113-92-2 (1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene)

1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene is a halogenated aromatic compound featuring iodine substituents at the 1 and 3 positions, a methoxy group at the 2 position, and a trifluoromethyl group at the 5 position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Sonogashira couplings. The electron-withdrawing trifluoromethyl group enhances its utility in the preparation of fluorinated aromatic systems, while the iodine atoms serve as versatile handles for further functionalization. Its stability under standard conditions and compatibility with diverse reaction conditions make it a reliable building block for pharmaceuticals, agrochemicals, and advanced materials.
1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene structure
1356113-92-2 structure
Product Name:1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene
CAS No:1356113-92-2
MF:C8H5F3I2O
MW:427.928857564926
CID:2604982
PubChem ID:86276463
Update Time:2025-06-14

1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 2,6-Diiodo-4-(trifluoromethyl)anisole
    • 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene
    • 3,5-Diiodo-4-methoxybenzotrifluoride
    • MFCD20486164
    • XBMZQHBOGXDLDX-UHFFFAOYSA-N
    • 1356113-92-2
    • MDL: MFCD20486164
    • Inchi: 1S/C8H5F3I2O/c1-14-7-5(12)2-4(3-6(7)13)8(9,10)11/h2-3H,1H3
    • InChI Key: XBMZQHBOGXDLDX-UHFFFAOYSA-N
    • SMILES: IC1C(=C(C=C(C(F)(F)F)C=1)I)OC

Computed Properties

  • Exact Mass: 427.83819g/mol
  • Monoisotopic Mass: 427.83819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2
  • XLogP3: 4.1

Experimental Properties

  • Melting Point: 63-66℃
  • Sensitiveness: Light Sensitive

1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
050249-1g
1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene
1356113-92-2
1g
£98.00 2022-03-01
Crysdot LLC
CD12151066-5g
1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene
1356113-92-2 95+%
5g
$1810 2024-07-23

Additional information on 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene

Comprehensive Overview of 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene (CAS No. 1356113-92-2)

1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene (CAS No. 1356113-92-2) is a highly specialized aromatic compound widely utilized in pharmaceutical and agrochemical research. Its unique structural features, including the presence of diiodo and trifluoromethyl groups, make it a valuable intermediate in the synthesis of complex molecules. The compound's methoxy substituent further enhances its reactivity, enabling diverse applications in cross-coupling reactions and material science.

In recent years, the demand for 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene has surged due to its role in developing novel fluorinated compounds, a trending topic in medicinal chemistry. Researchers are particularly interested in its potential for creating bioactive molecules with improved metabolic stability and membrane permeability. This aligns with the growing focus on drug discovery and precision medicine, where fluorinated analogs are increasingly sought after.

The compound's CAS No. 1356113-92-2 is frequently searched in academic and industrial databases, reflecting its importance in organic synthesis. Its applications extend to catalysis and polymer chemistry, where its electron-withdrawing properties are leveraged to modify reaction pathways. Notably, the trifluoromethyl group is a key motif in modern material design, addressing challenges in optoelectronics and coatings.

From an environmental perspective, the stability of 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene raises questions about sustainable chemistry practices. Innovations in green synthesis methods, such as catalytic iodination and solvent-free reactions, are being explored to minimize waste. This resonates with the broader industry shift toward eco-friendly processes, a hot topic in regulatory and academic circles.

Analytical techniques like NMR spectroscopy and HPLC are critical for characterizing this compound, ensuring purity for high-stakes applications. The integration of machine learning in chemical analysis has further optimized its quality control, a trend gaining traction in industrial automation. These advancements underscore the compound's relevance in cutting-edge research.

In summary, 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene (CAS No. 1356113-92-2) exemplifies the intersection of traditional chemistry and modern innovation. Its versatility in pharmaceutical intermediates, material science, and catalysis positions it as a cornerstone in contemporary chemical development.

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